MFCD07189685

Descripción

MFCD07189685 is a chemical compound with a molecular formula inferred to be C₉H₁₀N₂O₂ based on structural analogs (e.g., CAS 102562-86-7, MDL: MFCD07186292) . It belongs to the class of heterocyclic organic compounds, characterized by a pyridine or benzamide backbone with functional groups such as trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents. Key properties include:

Propiedades

Fórmula molecular |

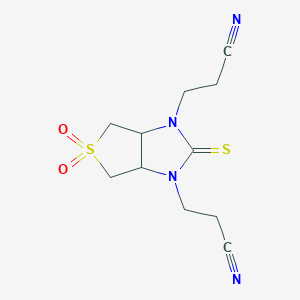

C11H14N4O2S2 |

|---|---|

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

3-[3-(2-cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile |

InChI |

InChI=1S/C11H14N4O2S2/c12-3-1-5-14-9-7-19(16,17)8-10(9)15(11(14)18)6-2-4-13/h9-10H,1-2,5-8H2 |

Clave InChI |

WTAMTWDPQPVWJH-UHFFFAOYSA-N |

SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |

SMILES canónico |

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189685 typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

MFCD07189685 can undergo various chemical reactions, including:

Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary am

Comparación Con Compuestos Similares

Structural Analogs

The following compounds share structural homology with MFCD07189685, differing primarily in substituents or backbone modifications:

Similarity Score Methodology : Scores were calculated using Tanimoto coefficients based on 2D molecular fingerprints, as described in virtual screening protocols .

Functional Analogs

Compounds with overlapping applications in catalysis or medicinal chemistry:

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.